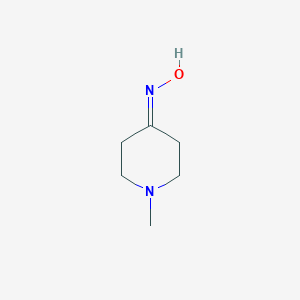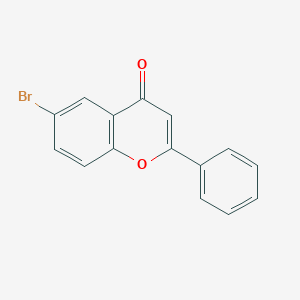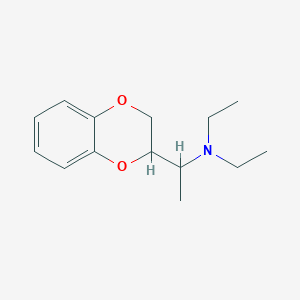
Sodium 2,3-epoxypropane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3-epoxypropane-1-sulphonate is an organosulfur compound with the molecular formula C3H7NaO4S. It is known for its unique chemical structure, which includes an epoxy group and a sulfonate group. This compound is utilized in various chemical reactions and industrial applications due to its reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2,3-epoxypropane-1-sulphonate can be synthesized through the reaction of epichlorohydrin with sodium sulfite under controlled conditions. The reaction typically involves the following steps:
Epoxidation: Epichlorohydrin is treated with a base to form the epoxy group.
Sulfonation: The resulting epoxide is then reacted with sodium sulfite to introduce the sulfonate group.
Industrial Production Methods: Industrial production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes temperature control, pH adjustment, and purification steps to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,3-epoxypropane-1-sulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the epoxy group.
Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize the sulfonate group.
Reducing Agents: Sodium borohydride and other hydrides can reduce the sulfonate group.
Major Products Formed:
Ring-Opened Products: Reaction with nucleophiles results in the formation of various alcohols, amines, and thiols.
Oxidized and Reduced Products: Depending on the reagents used, the sulfonate group can be converted into sulfonic acids or sulfides
Wissenschaftliche Forschungsanwendungen
Sodium 2,3-epoxypropane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of sodium 2,3-epoxypropane-1-sulphonate involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The epoxy group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to modifications that affect their activity. The sulfonate group can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium 2,3-dimercaptopropane-1-sulphonate: Another organosulfur compound with similar reactivity but different applications.
Sodium 2,3-epoxybutane-1-sulphonate: A structurally similar compound with an additional carbon atom in the backbone.
Uniqueness: Sodium 2,3-epoxypropane-1-sulphonate is unique due to its combination of an epoxy and sulfonate group, which imparts distinct reactivity and stability. This makes it a versatile compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
1193-15-3 |
|---|---|
Molekularformel |
C3H6NaO4S |
Molekulargewicht |
161.13 g/mol |
IUPAC-Name |
sodium;oxiran-2-ylmethanesulfonate |
InChI |
InChI=1S/C3H6O4S.Na/c4-8(5,6)2-3-1-7-3;/h3H,1-2H2,(H,4,5,6); |
InChI-Schlüssel |
XBYBHJQIRJAXNF-UHFFFAOYSA-N |
SMILES |
C1C(O1)CS(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C1C(O1)CS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1C(O1)CS(=O)(=O)O.[Na] |
Key on ui other cas no. |
1193-15-3 |
Synonyme |
sodium 2,3-epoxypropane-1-sulphonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)

![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)







